1-(1-adamantyl)-1-hydroxyacetone oxime
Description
1-(1-Adamantyl)-1-hydroxyacetone oxime is a specialized organic compound featuring an adamantyl group, a hydroxyl-substituted acetone backbone, and an oxime functional group. The adamantyl moiety, a rigid bicyclic hydrocarbon, imparts steric bulk and enhances thermal stability, while the oxime group (-NOH) contributes to reactivity in coordination chemistry and pharmaceutical applications .
Properties
IUPAC Name |
(2Z)-1-(1-adamantyl)-2-hydroxyiminopropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(14-16)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-12,15-16H,2-7H2,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJIFSNBSBRSHF-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C12CC3CC(C1)CC(C3)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C(C12CC3CC(C1)CC(C3)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Adamantyl-Containing Oximes and Related Compounds
*Molecular formula inferred from structural analogs.
Key Observations:
- Steric Effects: Adamantyl-containing compounds exhibit increased steric hindrance compared to non-adamantyl oximes (e.g., phosgene oxime), which may reduce reactivity but improve thermal stability .
- Biological Relevance: Aminophenyl and pyrrolyl oximes (e.g., ) demonstrate cytotoxic or coordination properties, suggesting that the hydroxyacetone oxime derivative could have unexplored pharmacological applications.
Physicochemical Properties
- Solubility : Adamantyl groups generally reduce solubility in polar solvents. For instance, 3-(1-adamantyl)-1-propene homopolymers are insoluble in most organic solvents except trichlorobenzene at high temperatures . The hydroxyl group in 1-(1-adamantyl)-1-hydroxyacetone oxime may mitigate this by introducing hydrogen-bonding capacity.
- Stability : Adamantyl derivatives are thermally stable due to their rigid structure. Phosgene oxime, by contrast, is volatile and reactive, underscoring the role of substituents in stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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